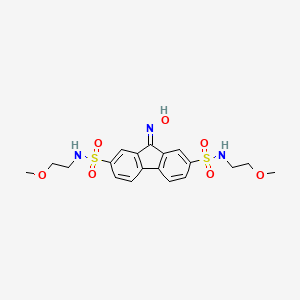

9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide

Descripción

9-(Hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide is a fluorene-derived disulfonamide compound characterized by:

- A fluorene backbone with sulfonamide groups at positions 2 and 5.

- N2,N7-substituents: Two 2-methoxyethyl groups attached to the sulfonamide nitrogens.

- A hydroxyimino (oxime) group at position 9, forming a conjugated system with the fluorene core.

Propiedades

IUPAC Name |

9-hydroxyimino-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O7S2/c1-28-9-7-20-30(24,25)13-3-5-15-16-6-4-14(31(26,27)21-8-10-29-2)12-18(16)19(22-23)17(15)11-13/h3-6,11-12,20-21,23H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYTZJJXEZYMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The preparation of 9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step synthesis. The first step usually involves the derivatization of fluorene to introduce the hydroxyimino and methoxyethyl groups. This is followed by sulfonamide formation under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods: : In industrial settings, the production might involve more streamlined processes, with optimizations for yield, purity, and cost-effectiveness. Large-scale synthesis could involve automated reactors and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions might be employed to modify the oxidative state of the compound.

Substitution: Various substitution reactions can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reactions often require catalysts, controlled temperatures, and specific solvents.

Major Products Formed: : The products vary based on the type of reaction. For example, oxidation may yield oxo-derivatives, while substitution reactions might result in diverse substituted fluorene compounds.

Aplicaciones Científicas De Investigación

Chemistry: : The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : It can serve as a biochemical probe, helping to understand biological processes. Researchers study its interactions with biomolecules to uncover new biological pathways.

Medicine: : In medicinal chemistry, it's explored for potential therapeutic properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.

Industry: : Industrial applications include its use in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mecanismo De Acción

The compound exerts its effects through multiple mechanisms. It may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways depend on its application context—whether in biochemical assays or therapeutic research.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their differences are summarized below:

*Calculated based on molecular formula (C21H27N3O7S2: ~497.59 in likely has different substituents; target compound’s MW is estimated from analogs).

Key Observations:

- Substituent Effects: 2-Methoxyethyl groups (target compound) enhance polarity and water solubility compared to cyclohexyl (FIN56) or dimethylphenyl groups (). Hydroxyimino vs. Oxo: The oxime group in the target compound and FIN56 introduces hydrogen-bonding capability and redox activity, unlike the ketone in ’s analog .

Actividad Biológica

9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide is a synthetic compound derived from fluorene, characterized by its unique functional groups that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure

The structural formula of 9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide can be represented as follows:

This compound features a fluorene backbone with hydroxyl and imino groups, enhancing its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. A study demonstrated that 9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide showed effective inhibition against various bacterial strains. The mechanism is believed to involve the disruption of folic acid synthesis in bacteria, similar to traditional sulfa drugs.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines revealed that it induces apoptosis through the activation of caspases and mitochondrial pathways.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The results suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to target proteins involved in metabolic pathways.

- Enzyme Inhibition: The sulfonamide moiety inhibits dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Apoptosis Induction: The presence of the hydroxyimino group may promote reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent apoptosis in cancer cells.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study published in Biotechnology highlighted its potential as an antimicrobial agent against resistant bacterial strains.

- Research in Medicinal Chemistry indicated promising results in reducing tumor growth in animal models when administered at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.